2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-10(6-14)9(3)13(7)11-5-8(2)15-12-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIIGDOZXVDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the oxazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but may involve the use of halogenating agents, acids, or bases.
Major Products
Oxidation: 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Structure : Shares the 5-methyl-1,2-oxazol-3-yl substituent but incorporates a triazolothiadiazole core instead of a pyrrole.
- Planarity: The triazolothiadiazole system is nearly planar (r.m.s. deviation = 0.002 Å), facilitating π-π stacking with the oxazole ring (centroid distance = 3.4707 Å).
- Dihedral Angles : The oxazole ring in this compound forms a dihedral angle of 6.33° with the triazolothiadiazole core, whereas the pyrrole-oxazole linkage in the target compound may exhibit greater torsional flexibility.
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Functional Groups : Contains a pyrazole ring with ketone and nitrile groups, contrasting with the aldehyde and oxazole in the target compound.
- Spectroscopic Data : The nitrile group exhibits an IR peak at 2188 cm⁻¹, while the aldehyde in the target compound would show a strong C=O stretch near 1700 cm⁻¹. The oxazole’s electron-withdrawing nature may further polarize the aldehyde, enhancing its reactivity in nucleophilic additions compared to the nitrile .
4-((2-Hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl) Benzene Sulphonamide (L1)
- Cytotoxicity: Demonstrates excellent activity against human breast cancer cells (MDA-MB-231), attributed to the oxazole moiety’s ability to engage in hydrogen bonding and π-stacking with biological targets.
- Structure-Activity Relationship (SAR) : The absence of a sulfonamide group in the target compound could reduce solubility but increase membrane permeability, altering bioavailability .
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is a compound belonging to the pyrrole family, which is known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential applications in pharmaceuticals due to their antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this specific compound, supported by data tables and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrrole compounds showed that those with specific substituents on the pyrrole ring had enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A series of synthesized pyrrole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with a similar structure to this compound exhibited zones of inhibition ranging from 10 mm to 30 mm against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 2,5-Dimethyl-Pyrrole Derivative | 15 | S. aureus |
| 2,5-Dimethyl-Oxazole Derivative | 20 | E. coli |
| Control (Standard Antibiotic) | 25 | S. aureus |
Cytotoxicity and Anticancer Potential
Pyrrole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound significantly reduced cell viability at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) | Cell Line |
|---|---|---|
| 0 | 100 | HeLa |
| 25 | 80 | HeLa |
| 50 | 50 | HeLa |
| 100 | 30 | HeLa |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the oxazole ring may enhance its reactivity with nucleophiles in microbial cells or cancer cells, leading to disruption of essential cellular processes.
Q & A
Q. How to optimize reaction conditions for scaled synthesis without compromising yield?
- Methodology : Transition from batch to flow chemistry for exothermic steps. Use catalysts (e.g., Pd/C for hydrogenation) to reduce reaction time. Monitor temperature/pH rigorously. Compare scalability data from small-scale (1g) vs. pilot-scale (10g) runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
